

2,4-Dichloro-6-nitroaniline CAS number and molecular weight

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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitroaniline

Cat. No.: B1218486

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Technical Guide: 2,4-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound **2,4-dichloro-6-nitroaniline**, a key intermediate in various synthetic pathways. This document outlines its fundamental chemical properties, a general synthesis protocol, and relevant physicochemical data.

Core Compound Identification

Identifier	Value
CAS Number	2683-43-4
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂
Molecular Weight	207.01 g/mol
IUPAC Name	2,4-dichloro-6-nitroaniline
Synonyms	2,4-dichloro-6-nitrophenylamine, 4,6-Dichloro-2-nitroaniline

Physicochemical and Safety Data

A summary of the key quantitative data for **2,4-dichloro-6-nitroaniline** is presented below. These parameters are crucial for its handling, application in experimental settings, and safety considerations.

Property	Value	Source
Melting Point	101-103°C	
Boiling Point	Not specified	
Flash Point	139.8°C	
Density	1.6257 g/cm ³	
Solubility in Water	Not specified	
Purity	≥98% (typical)	
UN Number	2811	
Hazard Class	6.1 (Toxic)	

Synthesis of 2,4-Dichloro-6-nitroaniline

The primary synthesis route for **2,4-dichloro-6-nitroaniline** is through the nitration of 2,4-dichloroaniline. This reaction is a fundamental electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2,4-dichloroaniline

This protocol describes a general method for the synthesis of **2,4-dichloro-6-nitroaniline**.

Materials:

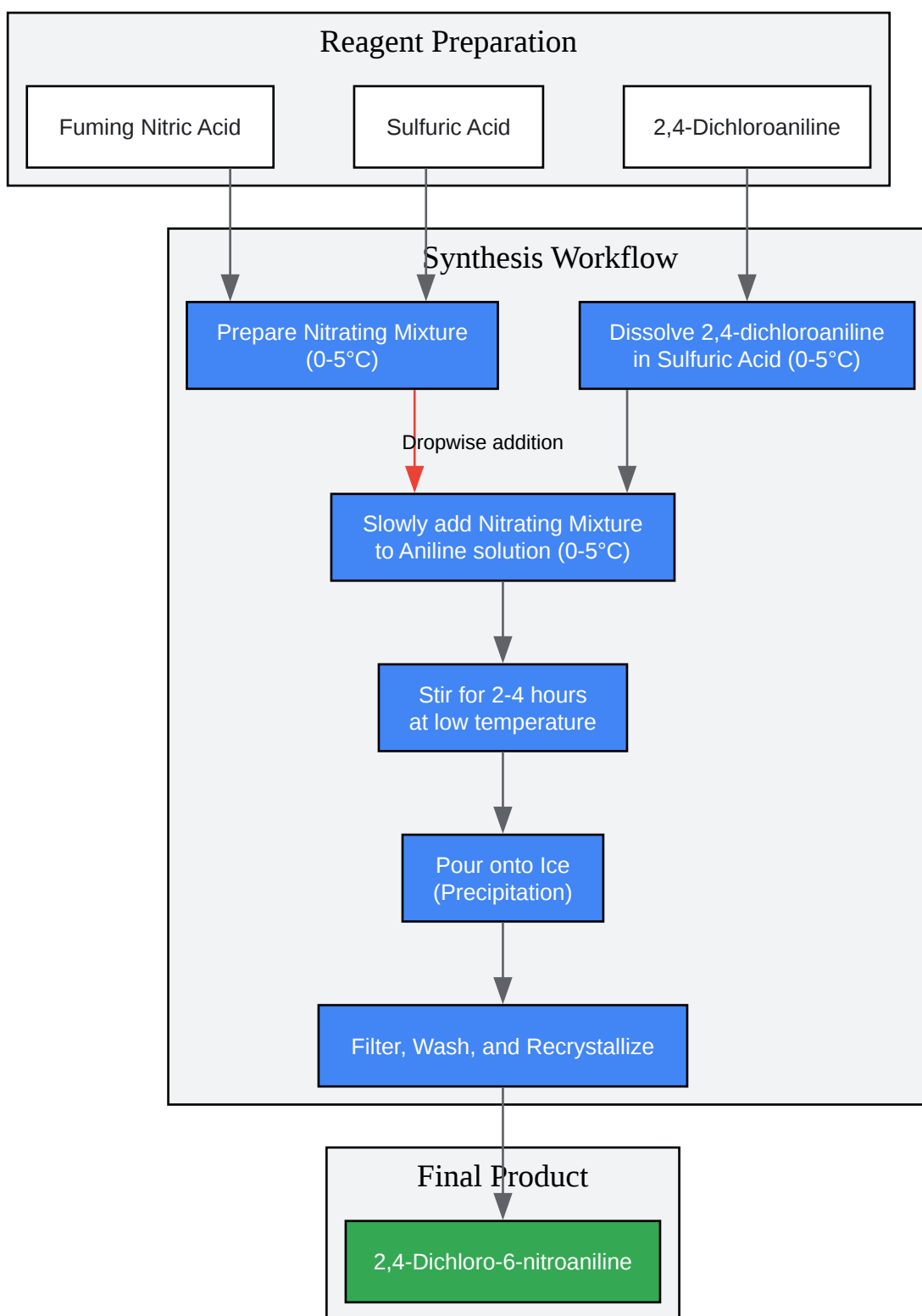
- 2,4-dichloroaniline
- Fuming nitric acid
- Sulfuric acid
- Ice bath

- Magnetic stirrer and stir bar
- Reaction flask
- Dropping funnel

Procedure:

- **Preparation of the Nitrating Mixture:** In a flask, carefully add a stoichiometric amount of fuming nitric acid to chilled concentrated sulfuric acid. This mixture should be prepared in an ice bath to maintain a low temperature and control the exothermic reaction.
- **Dissolution of Starting Material:** In a separate reaction flask, dissolve 2,4-dichloroaniline in a suitable amount of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
- **Nitration Reaction:** While vigorously stirring the solution of 2,4-dichloroaniline, slowly add the prepared nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-5°C throughout the addition to prevent over-nitration and side product formation.
- **Reaction Completion:** After the addition is complete, allow the reaction to stir for an additional 2-4 hours while maintaining the low temperature to ensure the reaction goes to completion.
- **Isolation of Product:** Pour the reaction mixture over crushed ice. The crude **2,4-dichloro-6-nitroaniline** will precipitate out of the solution.
- **Purification:** The precipitate can be collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The following diagram illustrates the logical workflow for the synthesis of **2,4-dichloro-6-nitroaniline**.



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Caption: Synthesis workflow for **2,4-dichloro-6-nitroaniline**.

Applications and Reactivity

2,4-Dichloro-6-nitroaniline serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity is primarily dictated by the functional groups present: the aromatic ring, the nitro group, the amino group, and the chlorine atoms. These sites allow for a variety of chemical transformations, making it a valuable building block in the development of pharmaceuticals, dyes, and other specialty chemicals. The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards further electrophilic substitution, while the amino group can be readily diazotized for subsequent reactions.

Disclaimer

This document is intended for informational purposes for a professional audience. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. Researchers should consult primary literature for detailed, peer-reviewed experimental protocols and safety information.

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